molecular formula C7H11N3O B3232710 1-(oxolan-3-yl)-1H-pyrazol-5-amine CAS No. 1344367-70-9

1-(oxolan-3-yl)-1H-pyrazol-5-amine

Cat. No. B3232710
M. Wt: 153.18
InChI Key: BNUMHWPXAWWQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(oxolan-3-yl)-1H-pyrazol-5-amine or simply OPAM. The unique structure of OPAM makes it an interesting molecule to study, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.

Mechanism Of Action

The mechanism of action of OPAM is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in cells. In one study, OPAM was found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. In another study, OPAM was found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

OPAM has been shown to have various biochemical and physiological effects, depending on the context of its use. In one study, OPAM was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, OPAM was found to have anti-tumor effects by inducing cell death in cancer cells. OPAM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

OPAM has several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, OPAM also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of OPAM. One area of interest is the development of OPAM as a potential drug candidate for the treatment of various diseases. Another area of interest is the use of OPAM as a building block in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of OPAM and its potential applications in various fields.

Scientific Research Applications

OPAM has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, OPAM has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, OPAM has been used as a building block in the synthesis of porous organic frameworks. In catalysis, OPAM has been studied as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

2-(oxolan-3-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMHWPXAWWQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxolan-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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